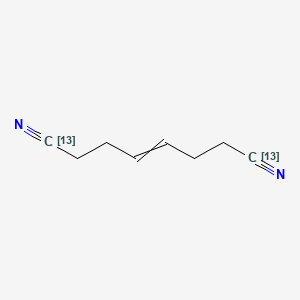
(1,8-13C2)oct-4-enedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,8-13C2)oct-4-enedinitrile is a stable isotope-labeled compound, often used in various scientific research fields. The compound has the molecular formula C6[13C]2H10N2 and a molecular weight of 136.16 . The stable isotope labeling with carbon-13 makes it particularly useful in studies involving metabolic pathways, reaction mechanisms, and environmental pollutant standards.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,8-13C2)oct-4-enedinitrile typically involves the incorporation of carbon-13 isotopes into the molecular structure. One common method is the reaction of a precursor compound with a carbon-13 labeled reagent under controlled conditions. The reaction conditions often include the use of solvents like chloroform, dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes strict process parameter control to ensure product quality and may involve custom synthesis for specific structural needs.
化学反応の分析
Types of Reactions
(1,8-13C2)oct-4-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
科学的研究の応用
(1,8-13C2)oct-4-enedinitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1,8-13C2)oct-4-enedinitrile involves its interaction with specific molecular targets and pathways. The stable isotope labeling allows researchers to trace the compound’s movement and transformation within biological systems. This helps in understanding the metabolic pathways and the compound’s role in various biochemical processes.
類似化合物との比較
Similar Compounds
(4E)-Octenedinitrile: The unlabelled version of (1,8-13C2)oct-4-enedinitrile.
(4E)-Octene-1,8-dinitrile: Another similar compound with slight variations in its structure.
Uniqueness
The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications. The carbon-13 labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields like chemistry, biology, and environmental science.
特性
IUPAC Name |
(1,8-13C2)oct-4-enedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-5-3-1-2-4-6-8-10/h1-2H,3-6H2/i7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJCIJGHMBBDMU-BFGUONQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C=CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C]#N)C=CCC[13C]#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














